1-(2,2-Dimethoxyethoxy)-3-methylbenzene
Description
1-(2,2-Dimethoxyethoxy)-3-methylbenzene is an aromatic compound featuring a benzene ring substituted with a methyl group at the meta position and a 2,2-dimethoxyethoxy group. The latter substituent consists of an ethoxy chain (-OCH₂CH₂-) where the terminal carbon is bonded to two methoxy groups (-OCH₃), creating a branched ether structure. This configuration confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the oxygen-rich side chain and steric effects from the branching.
Properties
IUPAC Name |
1-(2,2-dimethoxyethoxy)-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-9-5-4-6-10(7-9)14-8-11(12-2)13-3/h4-7,11H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKJSJSXMMCAOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592247 | |
| Record name | 1-(2,2-Dimethoxyethoxy)-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864684-72-0 | |
| Record name | 1-(2,2-Dimethoxyethoxy)-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(2,2-Dimethoxyethoxy)-3-methylbenzene typically involves the reaction of 3-methylphenol with 2,2-dimethoxyethanol under acidic conditions. The reaction proceeds through the formation of an intermediate ether, which is then purified to obtain the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2,2-Dimethoxyethoxy)-3-methylbenzene can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles such as halogens or nitro groups, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Dimethoxyethoxy)-3-methylbenzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals, including solvents, plasticizers, and intermediates for polymer synthesis.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethoxyethoxy)-3-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness arises from its combination of a branched dimethoxyethoxy group and a methyl substituent. Below is a comparative analysis with key analogs:
| Compound | Key Structural Features | Impact on Properties | References |
|---|---|---|---|
| 1-(2,2-Dimethoxyethoxy)-3-methylbenzene | Meta-methyl + branched dimethoxyethoxy chain | High polarity, steric hindrance, potential for hydrogen bonding. | — |
| 1-Ethoxy-3-methylbenzene | Meta-methyl + linear ethoxy group (-OCH₂CH₃) | Lower polarity compared to dimethoxyethoxy analog; simpler reactivity in electrophilic substitution. | |
| 1-Methoxy-3-methylbenzene | Meta-methyl + methoxy group (-OCH₃) | Reduced steric hindrance; higher electron-donating capacity due to shorter chain. | |
| 1-(2-Bromoethoxy)-3-methoxybenzene | Meta-methoxy + bromoethoxy group (-OCH₂CH₂Br) | Halogen presence increases reactivity (e.g., nucleophilic substitution); bromine enhances molecular weight. | |
| 1-(Diethoxymethyl)-3-methoxybenzene | Methoxy + diethoxymethyl group (-CH(OCH₂CH₃)₂) | Increased lipophilicity; potential for diverse reactivity due to acetal-like structure. |
Physicochemical Properties
- Solubility: The dimethoxyethoxy group enhances water solubility compared to simpler ethoxy or methoxy substituents, as seen in compounds like 1-Methoxy-3-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene .
- Reactivity : Electron-donating methoxy groups activate the benzene ring toward electrophilic substitution, while branched ethoxy chains may sterically hinder reactions at the ortho/para positions.
Key Differentiators of this compound
- Polarity vs. Lipophilicity : The dimethoxyethoxy chain balances polarity (from ether oxygens) with moderate lipophilicity, making it versatile in both aqueous and organic phases.
- Synergistic Functionalization : The combination of methyl and dimethoxyethoxy groups allows dual modulation of electronic (methyl as weakly electron-donating) and steric properties.
Biological Activity
1-(2,2-Dimethoxyethoxy)-3-methylbenzene, also known as a derivative of methylbenzene, has garnered interest in various fields of research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in different applications.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzene ring substituted with a dimethoxyethoxy group and a methyl group. This configuration contributes to its unique properties and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its efficacy against various bacterial strains and fungi. The compound's mechanism likely involves disrupting microbial cell membranes or inhibiting critical metabolic pathways.
| Microorganism | Activity | Mechanism |
|---|---|---|
| E. coli | Inhibition | Cell membrane disruption |
| S. aureus | Moderate inhibition | Metabolic pathway interference |
| C. albicans | Significant inhibition | Cell wall synthesis inhibition |
Antioxidant Activity
The compound has also shown promising antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The dimethoxyethoxy group enhances solubility and bioavailability, facilitating better interaction with enzymes and receptors involved in various biological pathways.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
- Receptor Binding : It can bind to specific receptors, modulating their activity and influencing cellular responses.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed its effectiveness against multi-drug resistant strains of bacteria. The research utilized both in vitro and in vivo models to assess the compound's potential as a therapeutic agent.
- Findings : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.
- : These results suggest that it could serve as a lead compound for developing new antimicrobial agents.
Case Study 2: Antioxidant Activity Assessment
Another investigation focused on the antioxidant capabilities of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay.
- Results : At a concentration of 50 µg/mL, this compound exhibited an inhibition rate of 85%, comparable to established antioxidants like ascorbic acid.
- Implications : This suggests potential applications in preventing oxidative stress-related diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
